molecular formula C8H8ClNO3 B13184300 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13184300
M. Wt: 201.61 g/mol
InChI Key: ZWKPDHQDEMHALW-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a five-membered oxazole ring. This compound is notable for its unique structure, which includes a chlorine atom at the 3-position, a cyclobutyl group at the 5-position, and a carboxylic acid group at the 4-position. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a cyclobutyl-substituted nitrile with a chlorinated acyl chloride in the presence of a base can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 3-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug design or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the cyclobutyl group distinguishes it from other oxazole derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

3-chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H8ClNO3/c9-7-5(8(11)12)6(13-10-7)4-2-1-3-4/h4H,1-3H2,(H,11,12)

InChI Key

ZWKPDHQDEMHALW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C(=NO2)Cl)C(=O)O

Origin of Product

United States

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